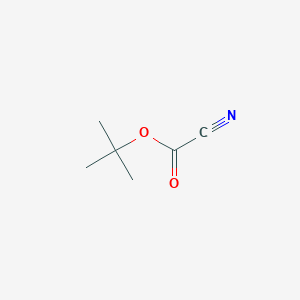
6-Cyclopropyl-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a 5-methylpyridin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Cyclopropyl Substitution: Introduction of the cyclopropyl group can be achieved via a cyclopropanation reaction, often using diazo compounds in the presence of a catalyst.
Pyridine Substitution: The 5-methylpyridin-2-yl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, particularly at the positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: 6-Cyclopropyl-N-(5-carboxypyridin-2-yl)pyrimidine-4-carboxamide.
Reduction: 6-Cyclopropyl-N-(5-methylpyridin-2-yl)dihydropyrimidine-4-carboxamide.
Substitution: Various halogenated or alkylated derivatives depending on the specific reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-Cyclopropyl-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, antiviral, or anticancer agent. Studies are conducted to understand its efficacy and safety in preclinical models.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The cyclopropyl and pyridine groups enhance its binding affinity and specificity, leading to potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Cyclopropyl-N-(pyridin-2-yl)pyrimidine-4-carboxamide: Lacks the methyl group on the pyridine ring.
6-Cyclopropyl-N-(5-methylpyridin-2-yl)pyrimidine-2-carboxamide: Has the carboxamide group at a different position on the pyrimidine ring.
6-Cyclopropyl-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
The presence of both the cyclopropyl group and the 5-methylpyridin-2-yl group on the pyrimidine ring makes 6-Cyclopropyl-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide unique. These substitutions enhance its
Propiedades
IUPAC Name |
6-cyclopropyl-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-2-5-13(15-7-9)18-14(19)12-6-11(10-3-4-10)16-8-17-12/h2,5-8,10H,3-4H2,1H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSAKPMAIZNTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2729803.png)

![3-{2-Oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2729805.png)


![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B2729809.png)


![8-methoxy-N-[3-(propan-2-yl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine](/img/structure/B2729814.png)
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2729816.png)

![Rel-methyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B2729819.png)
